4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound with a unique structure that includes a furan ring and a thiazinane ring
Preparation Methods
The synthesis of 4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione involves several steps. One common method includes the reaction of 5-methyl-2-furylmethanol with a thiazinane derivative under specific conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione can be compared with similar compounds such as:
5-Methyl-2-furylmethanol: A precursor in the synthesis of the compound, known for its use in organic synthesis.
2-Furanmethanethiol, 5-methyl-: Another furan derivative with different functional groups and applications.
5-Methylfurfural: A related compound with applications in the synthesis of various chemicals
These comparisons highlight the unique structure and properties of this compound, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 4-[(5-Methyl-2-furyl)methyl]-1λ6,4-thiazinane-1,1-dione is a member of the thiazine family, known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C9H13NO3S
- Molecular Weight : 201.27 g/mol
- Chemical Structure : The compound features a thiazinane ring, which is essential for its biological activity. The presence of the furan and methyl groups contributes to its unique properties.
Antimicrobial Properties
Research has indicated that compounds similar to 4-[(5-Methyl-2-furyl)methyl]-1λ6,4-thiazinane-1,1-dione exhibit significant antimicrobial activity. For instance, studies have shown that thiazine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been explored in several studies. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage. In vitro assays have demonstrated that similar thiazine compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems.
Cytotoxic Effects
Cytotoxicity studies reveal that 4-[(5-Methyl-2-furyl)methyl]-1λ6,4-thiazinane-1,1-dione may induce apoptosis in cancer cell lines. A notable study reported that derivatives of thiazines showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the differential uptake and metabolism of the compound by cancerous versus non-cancerous cells.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity could be beneficial in managing conditions like arthritis and other inflammatory disorders.
Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazine derivatives demonstrated that compounds with structural similarities to 4-[(5-Methyl-2-furyl)methyl]-1λ6,4-thiazinane-1,1-dione exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of specific functional groups in enhancing bioactivity.
Case Study 2: Cancer Cell Apoptosis
In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF-7), it was observed that treatment with thiazine derivatives led to significant cell death through apoptosis pathways. The research indicated that the compound activates caspases, which are crucial for the apoptotic process.
Properties
IUPAC Name |
4-[(5-methylfuran-2-yl)methyl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-9-2-3-10(14-9)8-11-4-6-15(12,13)7-5-11/h2-3H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGOZGJABIEIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822196 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.